molecular formula C14H16N2O4S B2453564 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396557-75-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2453564
CAS RN: 1396557-75-7
M. Wt: 308.35
InChI Key: STFIZTPBJYWJGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for “N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide” is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved data .

Scientific Research Applications

Toxicological Evaluation of Flavors

Research on structurally related compounds has focused on their safety for use in food and beverage applications. For example, toxicological evaluations of certain flavors have been completed to assess their safety, revealing minimal oxidative metabolism in vitro and rapid elimination in rats without genotoxic concerns. Such studies suggest potential applicability in food science, particularly in the development of new flavors or additives that require safety assessments (Arthur et al., 2015).

Antibacterial Agents

Compounds with benzothiazole nuclei have been explored for their antibacterial activity, highlighting the potential of structurally similar compounds in the development of new antibiotics. For instance, certain benzothiazolyl substituted pyrazol-5-ones showed promising activity against Staphylococcus aureus and Bacillus subtilis, suggesting applications in medicinal chemistry and pharmaceutical research aimed at combating bacterial infections (Palkar et al., 2017).

Synthesis of Benzodiazepine Derivatives

The synthesis of benzodiazepine derivatives, including methods that do not require catalysts or activation, indicates potential applications in pharmaceutical development, particularly in creating new therapeutic agents for anxiety, insomnia, and other conditions treated with benzodiazepines. This research demonstrates the chemical versatility and pharmaceutical relevance of compounds with similar structural features (Shaabani et al., 2009).

EGFR Inhibitors in Cancer Therapy

The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors have been studied, with several compounds showing moderate to excellent potency against cancer cell lines. This suggests potential applications in the development of cancer therapeutics, particularly in targeting the epidermal growth factor receptor pathway in tumor cells (Zhang et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound are important for handling and disposal practices. Unfortunately, the specific safety and hazards for “N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide” are not available in the retrieved data .

Future Directions

The future directions for research on “N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, the specific future directions for “this compound” are not available in the retrieved data .

Mechanism of Action

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-13-3-4-21-7-10(16-13)14(18)15-6-9-1-2-11-12(5-9)20-8-19-11/h1-2,5,10H,3-4,6-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFIZTPBJYWJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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